

IUPAC name and synonyms for 3-Chloro-10H-phenothiazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-10H-phenothiazine

Cat. No.: B108352

[Get Quote](#)

An In-depth Technical Guide to 3-Chloro-10H-phenothiazine

This technical guide provides a comprehensive overview of **3-Chloro-10H-phenothiazine**, a heterocyclic compound that serves as a crucial intermediate in the synthesis of various phenothiazine derivatives. The phenothiazine core structure is of significant interest in medicinal chemistry due to its presence in a class of antipsychotic drugs that have revolutionized the treatment of psychiatric disorders.^[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's nomenclature, physicochemical properties, synthesis, and its role in key biological pathways.

Nomenclature

- IUPAC Name: **3-chloro-10H-phenothiazine**^{[2][3]}
- Synonyms: A variety of synonyms and identifiers are used in chemical databases and literature for **3-Chloro-10H-phenothiazine**. These include:
 - 3-Chlorophenothiazine^{[2][3][4]}
 - 10H-Phenothiazine, 3-chloro-^{[2][3][4]}
 - 3-Chlor-10H-phenothiazin (German)^[4]
 - 3-chloro-10H-phénothiazine (French)^[4]

- 3-cloro-10H-fenotiazina (Italian, Spanish)[4]
- CAS No: 1207-99-4[2][3][4]
- EINECS: 214-898-9[2][3][4]

Quantitative Data

The following tables summarize the key quantitative data for **3-Chloro-10H-phenothiazine**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₂ H ₈ ClNS	[2][3][4]
Molecular Weight	233.713 g/mol	[4]
Melting Point	200-201 °C	[4]
Boiling Point	397.7 °C at 760 mmHg	[4]
Density	1.346 g/cm ³	[4]
Flash Point	194.3 °C	[4]
LogP	4.68620	[4]
Vapour Pressure	1.55E-06 mmHg at 25°C	[4]
Refractive Index	1.68	[4]

Table 2: Spectroscopic Data

Technique	Data Summary
¹ H NMR	Spectra available, specific peak assignments require consultation of primary literature. [3] [5] [6]
¹³ C NMR	Spectra available, specific peak assignments require consultation of primary literature. [5] [6]
FTIR	Technique: KBr Wafer. [3]
Mass Spec (EI)	m/z (%): 233 (100), 198, 188, 166, 154. [5]

Table 3: Toxicological and Biological Activity Data

Parameter	Value	Details	Source
Acute Oral Toxicity	GHS Category 4: Harmful if swallowed.	H302	[3]
Cholinesterase Modulation	Chloro-additions at the R2 position have a significant effect on cholinesterase modulatory activities.	Specific IC ₅₀ for 3-Chloro-10H-phenothiazine is not readily available. For comparison, the related 2-chloro derivative, chlorpromazine, has a reported IC ₅₀ of 11 ng/mL for AChE inhibition.	[7]

Experimental Protocols

3-Chloro-10H-phenothiazine can be synthesized through several methods. The Smiles rearrangement is a classical and versatile approach.[\[1\]](#)[\[8\]](#) More contemporary methods, including microwave-assisted synthesis, have also been developed to improve efficiency.[\[9\]](#)

Synthesis via Smiles Rearrangement (General Protocol)

The Smiles rearrangement is a widely used method for the synthesis of phenothiazines.[8][10][11] This intramolecular nucleophilic aromatic substitution typically involves the reaction of a 2-aminobenzenethiol derivative with a suitably substituted halonitrobenzene.

Methodology:

- **Condensation:** A substituted 2-aminobenzenethiol (e.g., 2-amino-5-chlorobenzenethiol) is condensed with an o-halonitrobenzene.[8][10] This reaction is typically carried out in an alcoholic solvent, such as ethanol, in the presence of a base like sodium hydroxide.[10] The mixture is refluxed for several hours to yield a 2-amino-2'-nitrodiphenylsulfide intermediate.[8]
- **Formylation:** The resulting diphenylsulfide is then formylated, for example, by using 90% formic acid.[8] This step produces a 2-formamido-2'-nitrodiphenylsulfide.
- **Smiles Rearrangement and Cyclization:** The formylated intermediate is then treated with an alcoholic solution of a base, such as potassium hydroxide, and refluxed.[11] This induces the Smiles rearrangement and subsequent cyclization to form the 10H-phenothiazine ring system.
- **Work-up and Purification:** The reaction mixture is cooled and poured into ice water to precipitate the crude product.[11] The solid is filtered, washed with water and ethanol, and then purified by crystallization from a suitable solvent like a methanol/benzene or methanol/acetone mixture.[10]

Synthesis from Cyclohexanones and 2-Aminobenzenethiols (General Protocol)

A transition-metal-free method for the synthesis of phenothiazine derivatives has been reported, involving the reaction of cyclohexanones with 2-aminobenzenethiols.[5]

Methodology:

- **Reaction Setup:** In a reaction tube, potassium iodide and a catalyst such as (benzylsulfonyl)benzene are added. The tube is sealed and purged with oxygen.

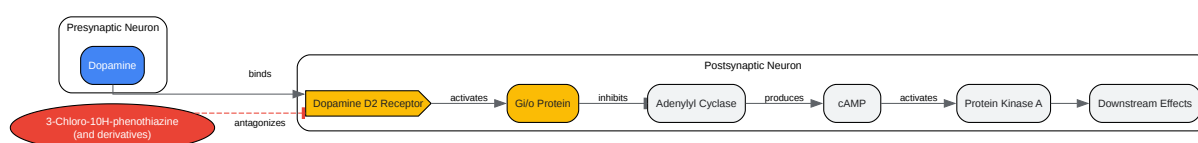
- Addition of Reactants: 2-Amino-5-chlorobenzenethiol, cyclohexanone, and a solvent like chlorobenzene are added via syringe.[5]
- Reaction Conditions: The reaction vessel is stirred at a high temperature (e.g., 140 °C) for an extended period (e.g., 24 hours).[5]
- Work-up and Purification: After cooling to room temperature, the volatile components are removed under reduced pressure. The resulting residue is then purified by column chromatography on neutral aluminum oxide (petroleum ether/EtOAc as eluent) to yield the desired phenothiazine product.[5]

Signaling Pathways and Mechanisms of Action

Phenothiazine derivatives are known to interact with multiple biological targets. The chloro-substitution on the phenothiazine ring is a key feature for many of these activities.[7]

Dopamine D2 Receptor Antagonism

Phenothiazines are well-known for their antipsychotic effects, which are primarily mediated through the blockade of dopamine D2 receptors in the central nervous system.[12]



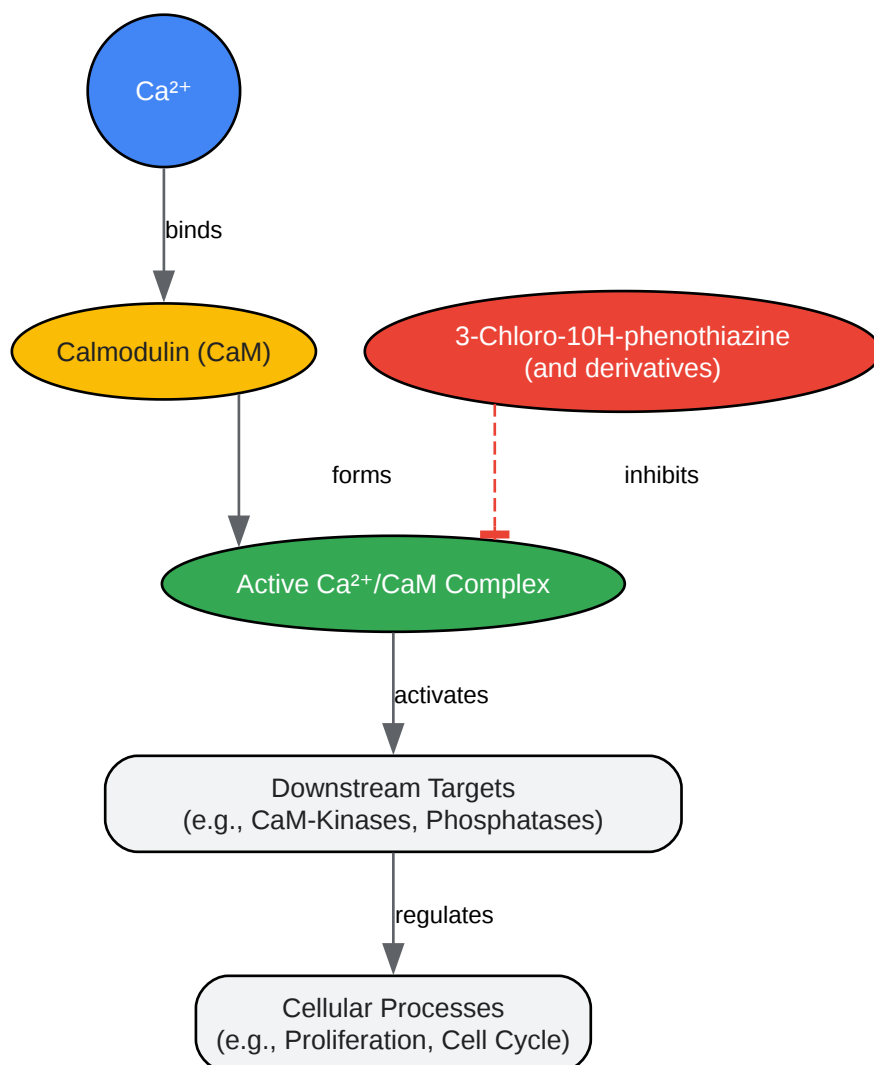
[Click to download full resolution via product page](#)

Caption: Dopamine D2 Receptor Antagonism by Phenothiazines.

Calmodulin (CaM) Inhibition

Phenothiazines are known to inhibit calmodulin, a ubiquitous calcium-binding protein that regulates numerous cellular processes.[2][4][13] This inhibition can contribute to the anti-

proliferative and anti-cancer properties of some phenothiazine derivatives.[2][4]

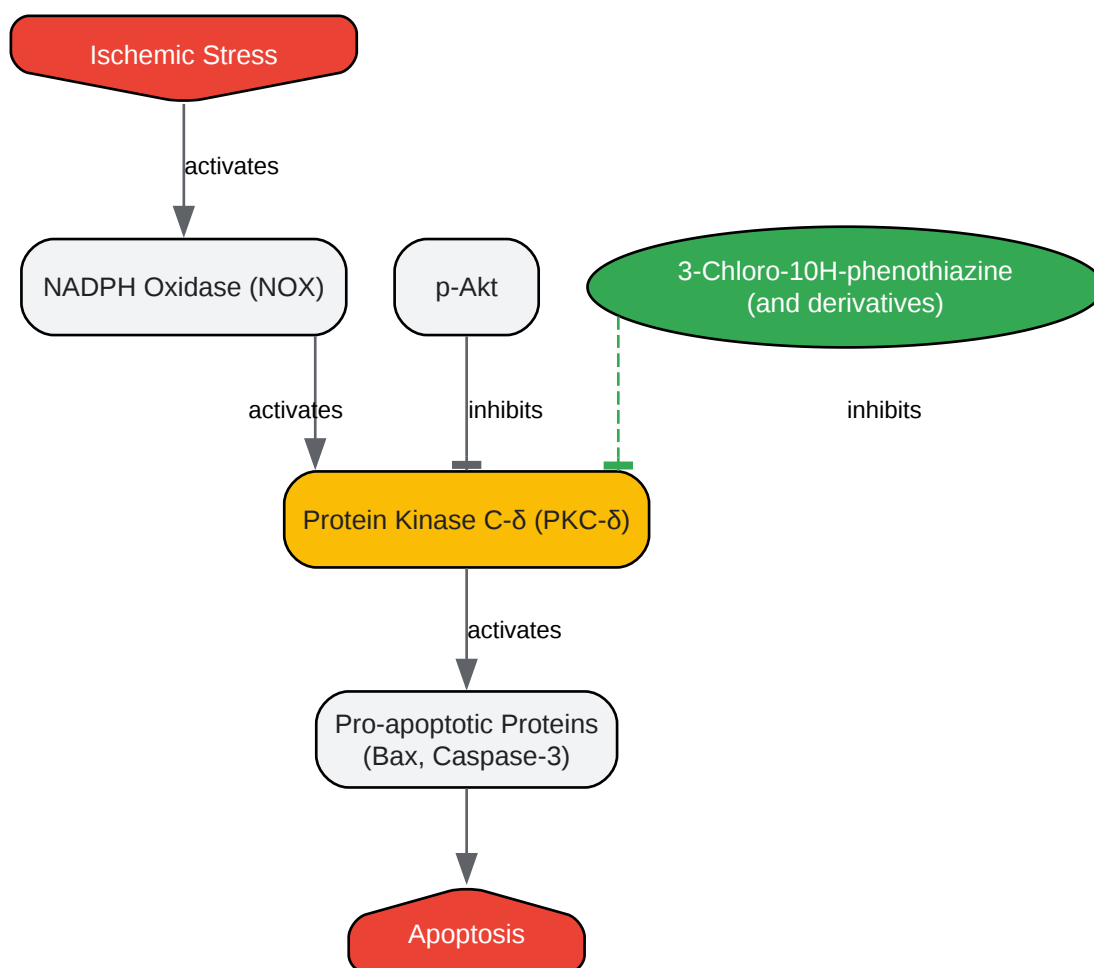


[Click to download full resolution via product page](#)

Caption: Inhibition of Calmodulin (CaM) Signaling by Phenothiazines.

Inhibition of the Pro-Apoptotic NOX-Akt/PKC Pathway

Phenothiazine treatment has been shown to be neuroprotective in ischemic stroke models by inhibiting the NOX-Akt/Protein Kinase C (PKC) pathway, which is involved in apoptosis.[1][14][15]



[Click to download full resolution via product page](#)

Caption: Phenothiazine-mediated Inhibition of the Pro-Apoptotic PKC Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-Chloro-10H-phenothiazine|CAS 1207-99-4 [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Phenothiazine inhibition of calmodulin stimulates calcium-dependent potassium efflux in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [IUPAC name and synonyms for 3-Chloro-10H-phenothiazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108352#iupac-name-and-synonyms-for-3-chloro-10h-phenothiazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com